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Introduction

The designation "JD123" refers to two distinct therapeutic candidates with disparate

mechanisms of action and therapeutic targets. This technical guide provides an in-depth

overview of each entity to support researchers, scientists, and drug development professionals.

The first section details JD123 as a small molecule inhibitor of c-Jun N-terminal kinase 1

(JNK1) and p38-γ mitogen-activated protein kinase (MAPK). The second section describes

JD123 as an allogeneic anti-CD123 Chimeric Antigen Receptor (CAR) Natural Killer (NK) cell

therapy.

Part 1: JD123 - A Kinase Inhibitor Targeting JNK1
and p38-γ MAPK
JD123 is a bi-thiazole-2,2'-diamine compound identified as a potent inhibitor of specific stress-

activated protein kinases. Its therapeutic potential lies in the modulation of signaling pathways

implicated in inflammation, apoptosis, and cellular stress responses.

Therapeutic Targets and Mechanism of Action
JD123 functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of JNK1 and

p38-γ MAPK. By blocking the binding of ATP, JD123 prevents the phosphorylation of

downstream substrates, thereby inhibiting the propagation of the signaling cascade. A primary

downstream effect of JNK1 inhibition is the reduced expression of c-Jun, a key transcription

factor involved in cellular proliferation and apoptosis.[1]
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The selectivity of JD123 is a key characteristic. It has been shown to inhibit JNK1 and p38-γ

MAPK without significantly affecting the activity of other related kinases such as ERK1, ERK2,

p38-α, p38-β, or p38-δ.[1] This specificity suggests a favorable therapeutic window with

potentially fewer off-target effects.

Data Presentation
Table 1: Kinase Selectivity Profile of JD123

Target Kinase Activity Notes

JNK1 Inhibited Primary Target

p38-γ MAPK Inhibited ATP-competitive inhibition

c-Jun Expression Inhibited Downstream effector of JNK1

ERK1 Not Inhibited

ERK2 Not Inhibited

p38-α MAPK Not Inhibited

p38-β MAPK Not Inhibited

p38-δ MAPK Not Inhibited

Experimental Protocols
Detailed experimental protocols for the characterization of JD123 are described in the primary

literature (Ngoei KR, et al. Biochim Biophys Acta. 2013;1834(6):1077-1088). A general outline

of the types of assays utilized for such kinase inhibitors is provided below.

In Vitro Kinase Assay (General Protocol)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common

method to determine the in vitro inhibitory activity of a compound against a target kinase.

Reaction Setup: The kinase (e.g., JNK1), a suitable substrate (e.g., ATF2), and ATP are

combined in a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35, pH 7.5) in the wells of a 384-well plate.
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Compound Addition: Test compounds, such as JD123, are added at varying concentrations.

Incubation: The kinase reaction is allowed to proceed at room temperature for a specified

time, typically 1 hour.

Detection: The reaction is stopped, and a terbium-labeled antibody specific for the

phosphorylated substrate is added.

Signal Measurement: After an additional incubation period, the TR-FRET signal is measured

using a fluorescence plate reader. The signal is proportional to the amount of phosphorylated

substrate, and a decrease in signal indicates inhibition of the kinase.

Visualization
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Caption: JD123 inhibits JNK1 and p38-γ in the MAPK signaling pathway.

Part 2: JD123 - Allogeneic Anti-CD123 CAR-NK Cell
Therapy
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JD123 is also the designation for an investigational cell therapy product developed by Beijing

Jingda Biotechnology Co., Ltd. It consists of allogeneic (off-the-shelf) Natural Killer (NK) cells

that have been genetically engineered to express a Chimeric Antigen Receptor (CAR) targeting

the CD123 antigen. This therapy is being evaluated for the treatment of refractory/relapsed

Acute Myeloid Leukemia (AML).[2][3][4]

Therapeutic Target and Mechanism of Action
The therapeutic target of this CAR-NK cell therapy is CD123, the alpha subunit of the

Interleukin-3 (IL-3) receptor. CD123 is overexpressed on the surface of leukemic cells in a high

percentage of AML cases, while its expression on normal hematopoietic stem cells is low or

absent, making it an attractive target for immunotherapy.[5][6]

The mechanism of action involves the CAR on the NK cells recognizing and binding to CD123

on the surface of AML cells. This binding activates the NK cell, leading to the release of

cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target

cancer cell. This process is independent of the NK cell's native receptor signaling.[2]

Data Presentation
Table 2: Characteristics of JD123 CAR-NK Cell Therapy

Characteristic Description

Cell Type Allogeneic Natural Killer (NK) Cells

Target Antigen CD123 (IL-3 Receptor Alpha Subunit)

Therapeutic Indication
Refractory/Relapsed Acute Myeloid Leukemia

(AML)

Developer Beijing Jingda Biotechnology Co., Ltd.

Clinical Trial ID NCT05574608

Experimental Protocols
The clinical evaluation of JD123 CAR-NK cells is being conducted under a registered clinical

trial (NCT05574608). The general protocol for such a study is as follows:
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Clinical Trial Protocol Outline (Based on NCT05574608)

Patient Eligibility: Patients with relapsed/refractory AML who meet specific inclusion and

exclusion criteria are enrolled.

Lymphodepleting Chemotherapy: Patients receive a conditioning regimen of chemotherapy

(e.g., Fludarabine and Cyclophosphamide) to deplete their existing lymphocytes, creating a

more favorable environment for the infused CAR-NK cells to expand and persist.

CAR-NK Cell Infusion: Following lymphodepletion, patients are infused with the allogeneic

anti-CD123 CAR-NK cells (JD123).

Monitoring and Evaluation: Patients are closely monitored for adverse events, including

cytokine release syndrome (CRS) and neurotoxicity. Disease response is assessed at

predefined time points post-infusion through bone marrow biopsies and other relevant

diagnostics. Pharmacokinetic and pharmacodynamic (PK/PD) parameters of the CAR-NK

cells are also evaluated.

Visualization
Caption: JD123 CAR-NK cell recognizes CD123 on an AML cell, leading to apoptosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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